molecular formula C15H11Cl2N3O2S B2684167 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034263-55-1

2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2684167
CAS No.: 2034263-55-1
M. Wt: 368.23
InChI Key: STGBRXDQMFNTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thieno[3,2-d]pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidinone core, which can be synthesized by reacting methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the dichloro groups . The resulting intermediate is then coupled with a benzamide derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with NaBH4 can yield alcohols or amines.

Scientific Research Applications

2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidinone moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is unique due to its combination of a benzamide core with a thieno[3,2-d]pyrimidinone moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c16-10-3-1-2-9(12(10)17)14(21)18-5-6-20-8-19-11-4-7-23-13(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBRXDQMFNTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.